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Introduction
Glutamylvaline (γ-Glu-Val) is a dipeptide that has garnered significant interest in the food

industry as a flavor enhancer. It is particularly known for its ability to impart a "kokumi"

sensation, which is characterized by an enhancement of mouthfulness, complexity, and the

long-lastingness of savory flavors. Unlike traditional flavor enhancers like monosodium

glutamate (MSG) that provide a distinct umami taste, glutamylvaline works by modulating and

amplifying existing tastes. This document provides detailed application notes and protocols for

researchers and scientists interested in the evaluation and application of glutamylvaline in

food systems.

Data Presentation
Sensory Properties of Glutamylvaline
The sensory perception of glutamylvaline is context-dependent. In an aqueous solution, it

imparts a slightly astringent taste. However, its true potential as a flavor enhancer is realized

when it is incorporated into a food matrix, particularly one with savory notes.
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Sensory Attribute
Threshold Concentration
(in aqueous solution)

Enhancement Effect in
Savory Matrix

Unspecific, slightly astringent

sensation
3.3 - 9.4 mmol/L[1] -

Mouthfulness Significantly enhanced
Threshold decreases

significantly[1]

Complexity of flavor Significantly enhanced
Threshold decreases

significantly[1]

Long-lastingness of savory

taste
Significantly enhanced

Threshold decreases

significantly[1]

Synergistic Effects with Other Flavor Compounds
Glutamylvaline exhibits a synergistic effect with other taste compounds, most notably with

umami substances like MSG and salty compounds like sodium chloride. This synergy leads to

a more pronounced and well-rounded flavor profile. For instance, the detection threshold of

some γ-glutamyl peptides can decrease by a factor of 32 in a mixture of glutamic acid and

sodium chloride[1].

Experimental Protocols
Protocol 1: Sensory Evaluation of Glutamylvaline's
Flavor Enhancement Properties
This protocol outlines a method for conducting a descriptive sensory analysis to quantify the

flavor-enhancing effects of glutamylvaline in a model food system, such as a chicken broth.

Objective: To determine the effect of glutamylvaline on the sensory attributes of a savory food

product.

Materials:

Model chicken broth (low sodium, without added MSG)

Glutamylvaline (food grade)
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Trained sensory panel (8-12 members)

Sensory evaluation booths with controlled lighting and ventilation[2][3]

Unsalted crackers and room temperature water for palate cleansing[4]

Procedure:

Sample Preparation:

Prepare a control sample of the model chicken broth.

Prepare test samples of the model chicken broth with varying concentrations of

glutamylvaline (e.g., 0.05%, 0.1%, 0.2% w/v).

Ensure all samples are served at a consistent temperature (e.g., 55°C)[2].

Sensory Evaluation:

Present the samples to the panelists in a randomized and blind manner.

Instruct panelists to evaluate each sample for the following attributes on a 15-cm line scale

(from "not perceived" to "very strong"):

Umami intensity

Saltiness intensity

Mouthfulness

Complexity

Long-lasting aftertaste

Panelists should cleanse their palate with unsalted crackers and water between

samples[4].

Data Analysis:
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Measure the ratings for each attribute for each sample.

Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significant

differences between the control and test samples.

Protocol 2: Quantification of Glutamylvaline in a Food
Matrix using HPLC
This protocol provides a general method for the quantification of glutamylvaline in a food

sample using High-Performance Liquid Chromatography (HPLC) with pre-column

derivatization.

Objective: To accurately measure the concentration of glutamylvaline in a food product.

Materials:

Food sample containing glutamylvaline

Glutamylvaline standard

HPLC system with a UV or fluorescence detector

Reversed-phase C18 column

Derivatization agent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate

(FMOC))[5]

Mobile phases (e.g., acetonitrile and a buffered aqueous solution)

Sample preparation reagents (e.g., acids for hydrolysis, filters)

Procedure:

Sample Preparation:

Homogenize the food sample.

Perform an acid hydrolysis to release glutamylvaline from the food matrix.
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Neutralize and filter the hydrolysate.

Derivatization:

Mix a known volume of the sample extract with the derivatizing agent (e.g., OPA) in a

borate buffer.

Allow the reaction to proceed for a specific time at a controlled temperature.

HPLC Analysis:

Inject the derivatized sample onto the HPLC system.

Use a gradient elution program with the mobile phases to separate the derivatized

glutamylvaline.

Detect the derivatized glutamylvaline at the appropriate wavelength (e.g., 338 nm for

OPA derivatives).

Quantification:

Prepare a calibration curve using known concentrations of the glutamylvaline standard.

Calculate the concentration of glutamylvaline in the sample by comparing its peak area

to the calibration curve.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Kokumi Sensation via the
Calcium-Sensing Receptor (CaSR)
Glutamylvaline and other kokumi peptides are known to act as positive allosteric modulators

of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. Activation of the CaSR

by these peptides in the presence of calcium ions leads to the downstream signaling cascade

that is perceived as a kokumi sensation.
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Caption: Kokumi taste signaling pathway initiated by Glutamylvaline.

Interaction with the Umami Receptor (T1R1/T1R3)
In addition to its role in the kokumi pathway, there is evidence that glutamylvaline can also

interact with the umami taste receptor, T1R1/T1R3, potentially enhancing the perception of

umami taste.
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Caption: Interaction of Glutamylvaline with the T1R1/T1R3 umami receptor.
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Experimental Workflow: Enzymatic Synthesis and
Purification of Glutamylvaline
The following diagram illustrates a typical workflow for the enzymatic synthesis of

glutamylvaline using γ-glutamyltranspeptidase (GGT) and its subsequent purification.

Enzymatic Synthesis
Purification Analysis

Reactants:
- L-Glutamine

- L-Valine
- γ-Glutamyltranspeptidase (GGT)

Incubation
(e.g., 37°C, pH 10)

Reaction Mixture:
- Glutamylvaline

- Unreacted substrates
- Byproducts

Ion-Exchange Chromatography
(e.g., Dowex 1x8 column) Elution with Acid Pure Glutamylvaline Quality Control

(e.g., HPLC, NMR) Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of Glutamylvaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1366778#use-of-glutamylvaline-as-a-flavor-
enhancer-in-food-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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